3-Bromo-5-t-butyl-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-t-butyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C11H12BrFO. It is a substituted benzaldehyde, characterized by the presence of bromine, fluorine, and a tert-butyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde typically involves the bromination and fluorination of a tert-butylbenzaldehyde precursor. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-t-butyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with different functional groups.
Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.
Reduction: Corresponding benzyl alcohol.
Oxidation: Corresponding benzoic acid.
Scientific Research Applications
3-Bromo-5-t-butyl-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Bromo-2-fluorobenzaldehyde: Similar structure but different substitution pattern, affecting its reactivity and applications.
5-t-Butyl-2-fluorobenzaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-5-t-butyl-2-fluorobenzaldehyde is unique due to the combination of bromine, fluorine, and tert-butyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specialized applications in organic synthesis and research.
Properties
IUPAC Name |
3-bromo-5-tert-butyl-2-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXKRYZYONFSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716491 |
Source
|
Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-24-5 |
Source
|
Record name | 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.